Befuraline

Description

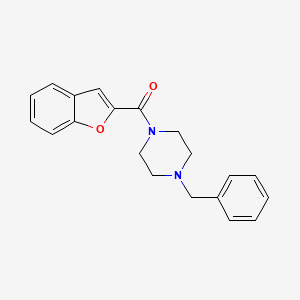

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-yl-(4-benzylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c23-20(19-14-17-8-4-5-9-18(17)24-19)22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIJFPBZWUFLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41716-84-1 (mono-hydrochloride) | |

| Record name | Befuraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046206 | |

| Record name | Befuraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41717-30-0 | |

| Record name | Befuraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41717-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Befuraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Befuraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEFURALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787AQ35GHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of Befuraline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine) is a psychoactive compound belonging to the piperazine class, developed in the 1970s and noted for its stimulant and antidepressant properties.[1][2] While clinical and behavioral effects have been documented, a comprehensive understanding of its precise mechanism of action at the molecular and circuit level remains an area of active investigation. This guide provides a detailed exploration of the current understanding of Befuraline's effects on neuronal circuits, with a focus on its proposed role as a monoamine reuptake inhibitor and phosphodiesterase inhibitor.[1] Crucially, this document also serves as a technical resource, outlining key experimental protocols necessary to fully elucidate the pharmacodynamic profile of Befuraline and similar novel psychoactive compounds. The active metabolite of Befuraline, benzylpiperazine, is understood to be a significant contributor to its overall effects.[2]

Introduction to Befuraline: A Non-Tricyclic Psychoactive Agent

Befuraline emerged as a potential therapeutic agent for depression, distinguishing itself chemically from the classical tricyclic antidepressants.[1] Early pharmacological studies in animal models indicated that Befuraline could counteract the effects of central nervous system depressants like reserpine and tetrabenazine.[1] Furthermore, it was observed to enhance exploratory activity and performance in conditioned avoidance responses, suggesting an increase in alertness and reactivity to environmental stimuli.[1] Notably, Befuraline also demonstrated aggression-inhibiting activity without inducing sedation.[1] These initial findings pointed towards a complex pharmacological profile that modulates key neuronal circuits involved in mood, arousal, and behavior.

Proposed Mechanism of Action in Neuronal Circuits

The prevailing hypothesis regarding Befuraline's mechanism of action centers on its ability to modulate monoaminergic neurotransmission, primarily through the inhibition of norepinephrine (NE) and serotonin (5-HT) reuptake.[1] An additional proposed mechanism involves the inhibition of phosphodiesterase (PDE).[1]

Dual Inhibition of Serotonin and Norepinephrine Reuptake

The primary proposed mechanism for Befuraline's antidepressant and stimulant effects is its action as a serotonin-norepinephrine reuptake inhibitor (SNRI). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), Befuraline is thought to increase the synaptic concentrations of these key neurotransmitters. This, in turn, would lead to enhanced postsynaptic receptor signaling in circuits crucial for mood regulation, such as the prefrontal cortex, hippocampus, and amygdala.

Diagram: Proposed Mechanism of Befuraline at the Synapse

Caption: Key steps in determining transporter binding affinity.

Measuring Neurotransmitter Dynamics in Real-Time: In Vivo Microdialysis

To understand the functional consequences of transporter binding, it is essential to measure the effects of Befuraline on extracellular neurotransmitter levels in the living brain. In vivo microdialysis is a powerful technique for this purpose. [3][4][5][6][7] Experimental Protocol: In Vivo Microdialysis in Freely Moving Rats

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

-

Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Allow for a stabilization period to achieve a stable baseline of neurotransmitter levels.

-

Collect baseline dialysate samples at regular intervals.

-

Administer Befuraline (systemically or locally through the probe) and continue to collect dialysate samples.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for the content of serotonin, norepinephrine, dopamine, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

Quantify the concentration of each neurotransmitter in the dialysate samples.

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of Befuraline on neurotransmitter release and reuptake.

-

Table: Expected Data from In Vivo Microdialysis

| Time Point | % Change in Extracellular 5-HT | % Change in Extracellular NE | % Change in Extracellular DA |

| Baseline | 100% | 100% | 100% |

| Post-Befuraline (30 min) | (e.g., 150%) | (e.g., 180%) | (e.g., 110%) |

| Post-Befuraline (60 min) | (e.g., 250%) | (e.g., 280%) | (e.g., 120%) |

| Post-Befuraline (120 min) | (e.g., 200%) | (e.g., 220%) | (e.g., 115%) |

Assessing Neuronal Excitability: Electrophysiological Recordings

To directly measure the impact of Befuraline on the electrical activity of individual neurons and neuronal circuits, electrophysiological techniques such as whole-cell patch-clamp recording are invaluable. [8][9][10][11][12] Experimental Protocol: Whole-Cell Patch-Clamp Recording in Brain Slices

-

Preparation of Brain Slices:

-

Rapidly dissect the brain of an animal (e.g., mouse or rat) in ice-cold, oxygenated aCSF.

-

Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

-

Allow the slices to recover in oxygenated aCSF.

-

-

Whole-Cell Recording:

-

Transfer a brain slice to a recording chamber on a microscope stage and perfuse with oxygenated aCSF.

-

Using a micromanipulator, approach a neuron with a glass micropipette filled with an intracellular solution.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration, allowing for the measurement of the cell's membrane potential and currents.

-

-

Data Acquisition and Analysis:

-

In voltage-clamp mode, measure synaptic currents (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents) before and after the application of Befuraline to the bath.

-

In current-clamp mode, measure changes in the neuron's resting membrane potential and firing rate in response to Befuraline.

-

Analyze the effects of Befuraline on synaptic transmission and neuronal excitability.

-

The Role of the Active Metabolite: Benzylpiperazine

It is crucial to recognize that the pharmacological effects of Befuraline are likely mediated, at least in part, by its active metabolite, benzylpiperazine (BZP). [2]BZP is itself a psychoactive substance with known stimulant effects. Therefore, a complete understanding of Befuraline's mechanism of action necessitates a parallel investigation of BZP's pharmacodynamic profile using the same experimental protocols outlined above.

Conclusion and Future Directions

Befuraline presents an interesting case of a non-tricyclic psychoactive compound with potential antidepressant and stimulant effects. While its mechanism of action is proposed to involve the inhibition of serotonin and norepinephrine reuptake, and possibly phosphodiesterase inhibition, a definitive and quantitative understanding is currently lacking in the publicly available scientific literature. The experimental protocols detailed in this guide provide a clear path forward for researchers to meticulously characterize the molecular targets and neuronal circuit effects of Befuraline and its active metabolite. The data generated from such studies will be invaluable for the fields of neuropharmacology and drug development, providing a more complete picture of how this and similar compounds exert their effects on the brain.

References

-

Boksay IJ, Popendiker K, Weber RO, Söder A. Synthesis and pharmacological activity of befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a new antidepressant compound. Arzneimittel-Forschung. 1979;29(2):193-204. Available at: [Link]

-

Whole Cell Patch Clamp Protocol. AXOL Bioscience. Available at: [Link]

-

Whole-cell patch-clamp recordings. Protocols.io. 2026-01-09. Available at: [Link]

-

Standard procedures for monoamine transporter and receptor-binding assays | Download Table. ResearchGate. Available at: [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]

-

In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. NIH. 2018-09-26. Available at: [Link]

-

Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters | Request PDF. ResearchGate. Available at: [Link]

-

Microdialysis in Rodents. PMC - PubMed Central - NIH. Available at: [Link]

-

Whole-Cell Patch-Clamp Recordings. Springer Nature Experiments. Available at: [Link]

-

patch-clamp-protocol-final.pdf. Available at: [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central. Available at: [Link]

-

Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons. PubMed Central. 2018-03-15. Available at: [Link]

-

Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. PMC. Available at: [Link]

-

Befuraline. Wikipedia. Available at: [Link]

Sources

- 1. Synthesis and pharmacological activity of befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a new antidepressant compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Befuraline - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 9. Whole-cell patch-clamp recordings [protocols.io]

- 10. Whole-Cell Patch-Clamp Recordings | Springer Nature Experiments [experiments.springernature.com]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Primary Psychoactive Metabolite of Befuraline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Befuraline, a piperazine derivative developed as an antidepressant, exerts its primary psychoactive effects through its principal metabolite, Benzylpiperazine (BZP). This guide provides an in-depth analysis of the metabolic activation of Befuraline, the pharmacological profile of BZP, and the experimental methodologies required for its study. The biotransformation of Befuraline involves the hydrolytic cleavage of its amide bond, a common metabolic pathway for N-acylpiperazines, to release the pharmacologically active BZP. BZP is a central nervous system (CNS) stimulant with amphetamine-like properties, acting primarily as a dopamine and serotonin releasing agent. This document details the enzymatic pathways likely responsible for this metabolic conversion, the mechanism of action of BZP, and comprehensive protocols for in vitro and in vivo analysis.

Introduction to Befuraline

Befuraline, chemically N-(benzofuran-2-ylcarbonyl)-N'-benzylpiperazine, is a psychoactive compound developed in the 1970s.[1] It was investigated for its antidepressant and stimulant properties.[2] Clinical studies have shown its efficacy in treating depression, particularly in patients with psychomotor retardation.[3] However, its stimulatory effects have also been noted as a potential reason for intolerance in some patients. The psychoactive profile of Befuraline is not attributed to the parent molecule but rather to its active metabolite, which is responsible for its stimulant and euphoric effects.[1]

Metabolic Transformation of Befuraline to Benzylpiperazine

The core of Befuraline's pharmacological activity lies in its biotransformation to Benzylpiperazine (BZP). This metabolic process is crucial for its psychoactive effects.

The Metabolic Pathway: Amide Bond Hydrolysis

Befuraline is a prodrug that undergoes metabolic hydrolysis of the amide bond linking the benzofuran-2-carbonyl moiety to the piperazine ring. This cleavage releases Benzylpiperazine (BZP) and benzofuran-2-carboxylic acid.

Caption: Metabolic activation of Befuraline to its primary psychoactive metabolite, Benzylpiperazine (BZP).

Enzymatic Systems Implicated in Befuraline Metabolism

While specific studies on Befuraline metabolism are scarce, the hydrolysis of amide bonds in xenobiotics is a well-characterized process involving several enzyme families. The most probable candidates for Befuraline metabolism are:

-

Carboxylesterases (CES): These are a major class of serine hydrolases found in high concentrations in the liver and intestines.[4][5] Human CES1 and CES2 are known to hydrolyze a wide range of ester- and amide-containing drugs.[5][6] Given their broad substrate specificity, carboxylesterases are strong candidates for the hydrolysis of Befuraline.[7][8]

-

Amidases: This broad category of hydrolases specifically targets amide bonds. While not as extensively characterized in drug metabolism as CYPs or UGTs, amidases play a significant role in the breakdown of many pharmaceuticals.[9]

-

Cytochrome P450 (CYP) Enzymes: Although primarily known for oxidative metabolism, CYP enzymes can also catalyze hydrolytic reactions, including the oxidative cleavage of amides.[10][11][12] This pathway is less common than direct hydrolysis by esterases but remains a possibility.

Benzylpiperazine (BZP): The Primary Psychoactive Metabolite

The psychoactive effects observed after the administration of Befuraline are attributable to its metabolite, BZP.

Pharmacological Profile of BZP

BZP is a CNS stimulant with effects comparable to amphetamine, though it is less potent.[11] Its pharmacological actions are complex, affecting multiple neurotransmitter systems.

| Parameter | Description | Source(s) |

| Primary Mechanism | Dopamine and Serotonin Releasing Agent | [10] |

| Secondary Actions | Norepinephrine reuptake inhibition, non-selective serotonin receptor agonist | [10] |

| Subjective Effects | Euphoria, increased alertness, enhanced sociability, mild hallucinogenic effects at high doses | [10] |

| Adverse Effects | Cardiovascular strain, seizures, acute toxicity | [10] |

Mechanism of Action

BZP exerts its stimulant effects primarily by promoting the release of dopamine and serotonin from presynaptic neurons.[10] It also inhibits the reuptake of norepinephrine and serotonin. This increase in synaptic monoamines leads to enhanced neurotransmission and the characteristic stimulant and psychoactive effects. Its action on multiple monoamine systems has led to it being described as a "messy drug".[1]

Caption: Simplified mechanism of action of Benzylpiperazine (BZP) at the synapse.

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of Befuraline and its primary metabolite, BZP, are essential for preclinical and clinical research.

In Vitro Metabolism Studies

These studies are crucial for identifying the enzymes responsible for Befuraline's biotransformation and for comparing metabolic profiles across species.

Protocol: Befuraline Metabolism in Human Liver Microsomes (HLM)

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine:

-

Human liver microsomes (e.g., 0.5 mg/mL final concentration).

-

Phosphate buffer (pH 7.4).

-

Befuraline (e.g., 10 µM final concentration, dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration being less than 1%).

-

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Add an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Preparation:

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

-

Caption: Experimental workflow for in vitro metabolism studies of Befuraline.

In Vivo Pharmacokinetic Studies

Animal models are used to understand the absorption, distribution, metabolism, and excretion (ADME) of Befuraline and the formation of BZP in a whole organism.

Protocol: Pharmacokinetic Study of Befuraline in Rats

-

Animal Dosing:

-

Administer a single dose of Befuraline to a cohort of rats (e.g., Sprague-Dawley) via the desired route (e.g., oral gavage or intravenous injection).

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Sample Extraction:

-

Perform a liquid-liquid extraction or solid-phase extraction on the plasma samples to isolate Befuraline and BZP.

-

-

Analysis:

-

Quantify the concentrations of Befuraline and BZP in the extracted samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use the concentration-time data to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both the parent drug and the metabolite.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological matrices.[13]

Key Parameters for LC-MS/MS Analysis:

-

Chromatographic Separation: A C18 reverse-phase column is typically used to separate Befuraline and BZP from endogenous matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid is common.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for Befuraline and BZP are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Befuraline | [To be determined empirically] | [To be determined empirically] |

| Benzylpiperazine | 177.1 | 91.1, 134.1 |

Note: The precursor and product ions for Befuraline would need to be determined experimentally, but would be based on its molecular weight and fragmentation pattern. The ions for BZP are well-established.

Conclusion

The primary psychoactive effects of Befuraline are mediated by its active metabolite, Benzylpiperazine (BZP). The metabolic conversion, likely through hydrolysis by carboxylesterases or other amidases, is a critical step in its pharmacological activation. BZP's stimulant properties, arising from its interaction with dopaminergic and serotonergic systems, are well-documented. For researchers in drug development and pharmacology, a thorough understanding of this metabolic pathway and the pharmacological profile of BZP is essential for the evaluation of Befuraline's therapeutic potential and abuse liability. The experimental protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of Befuraline and its primary psychoactive metabolite.

References

-

Benzylpiperazine - Wikipedia. (n.d.). Retrieved from [Link]

-

The Hydrolysis of Amide - ResearchGate. (2003, June). Retrieved from [Link]

-

N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X) - DEA Diversion Control Division. (n.d.). Retrieved from [Link]

-

Hydrolysis of amides by human carboxylesterase Supersomes. Compounds... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Hydrolysis of Ester- And Amide-Type Drugs by the Purified Isoenzymes of Nonspecific Carboxylesterase From Rat Liver - PubMed. (1979). Retrieved from [Link]

-

Befuraline - Wikipedia. (n.d.). Retrieved from [Link]

-

Cytochrome P450 3A4-Mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil - American Chemical Society. (2005). Retrieved from [Link]

-

Characterization of inhibitors of specific carboxylesterases: Development of carboxylesterase inhibitors for translational application - AACR Journals. (2006). Retrieved from [Link]

-

Amide Bond Activation of Biological Molecules - PMC - NIH. (2020). Retrieved from [Link]

-

Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450 - PubMed. (1993). Retrieved from [Link]

-

7.6 Hydrolysis of Amides The reversibility of this reaction means that an amide can hydrolyze to form an amine and a carboxylic acid. This reaction is reversible exergonic. + H2O. (n.d.). Retrieved from [Link]

-

Befuraline - Grokipedia. (n.d.). Retrieved from [Link]

-

Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (2008). Retrieved from [Link]

-

Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. (2022). Retrieved from [Link]

-

Human carboxylesterases: a comprehensive review - PMC - PubMed Central. (2015). Retrieved from [Link]

-

Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Retrieved from [Link]

-

Synthesis and pharmacological activity of befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a new antidepressant compound - PubMed. (1979). Retrieved from [Link]

-

Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed. (2006). Retrieved from [Link]

-

Nucleoside Ester Prodrug Substrate Specificity of Liver Carboxylesterase - ResearchGate. (2015). Retrieved from [Link]

Sources

- 1. Befuraline - Wikipedia [en.wikipedia.org]

- 2. Synthesis and pharmacological activity of befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a new antidepressant compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Befuraline's Interaction with Norepinephrine and Serotonin Transporters: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of Befuraline on the norepinephrine transporter (NET) and the serotonin transporter (SERT). While direct quantitative data on Befuraline's binding affinities remain elusive, its mechanism of action is widely attributed to the inhibition of norepinephrine and serotonin reuptake. This guide synthesizes the available preclinical data, focusing significantly on the well-documented activities of its primary active metabolite, benzylpiperazine (BZP). We delve into the standard experimental methodologies, including radioligand binding assays and synaptosomal uptake inhibition assays, that form the basis for characterizing such neuropharmacological compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Befuraline's neurochemical profile.

Introduction to Befuraline

Befuraline, chemically known as N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine, is a psychoactive compound belonging to the piperazine class, developed in the 1970s.[1][2] It has demonstrated both stimulant and antidepressant properties in preclinical and clinical settings.[1][3] The seminal research by Boksay and colleagues in 1979 proposed that Befuraline's therapeutic effects likely stem from its ability to inhibit the reuptake of norepinephrine and serotonin, alongside other potential mechanisms such as phosphodiesterase inhibition.[1]

A critical aspect of Befuraline's pharmacology is its in vivo conversion to its active metabolite, benzylpiperazine (BZP).[1][2] It is now largely understood that the pharmacological actions of Befuraline are predominantly mediated by BZP.[1] Therefore, a thorough examination of Befuraline's impact on monoamine transporters necessitates a detailed investigation into the pharmacological profile of BZP.

Benzylpiperazine (BZP): The Active Metabolite

Benzylpiperazine is a psychoactive substance known for its stimulant and euphoriant effects, with a pharmacological profile that shares similarities with amphetamine.[2] BZP interacts with monoamine transporters to modulate the levels of key neurotransmitters in the synaptic cleft. Its primary mechanisms of action include both the inhibition of reuptake and the promotion of release of dopamine, norepinephrine, and serotonin.[4][5]

Interaction with Norepinephrine Transporter (NET)

BZP exhibits a notable affinity for the norepinephrine transporter. It functions as both a reuptake inhibitor and a releasing agent at NET. This dual action leads to a significant increase in the synaptic concentration of norepinephrine.

Interaction with Serotonin Transporter (SERT)

BZP's interaction with the serotonin transporter is more complex and appears to be less potent compared to its effects on NET and the dopamine transporter (DAT).[2] It is characterized as a serotonin reuptake inhibitor and also promotes the release of serotonin.[4][6]

Quantitative Analysis of BZP's Transporter Interactions

While specific binding affinity (Ki) values for Befuraline are not available in the cited literature, studies on BZP have provided quantitative data on its functional potency at monoamine transporters. The following table summarizes the EC50 values for BZP-induced neurotransmitter release, which reflects its potency as a releasing agent.

| Transporter | EC50 (nM) for Release |

| Norepinephrine Transporter (NET) | 62 |

| Dopamine Transporter (DAT) | 175 |

| Serotonin Transporter (SERT) | 6050 |

| Data sourced from a comparative study on monoamine releasers.[2] |

These data indicate that BZP is most potent at inducing the release of norepinephrine, followed by dopamine, with a significantly lower potency for serotonin release.

Methodologies for Characterizing Transporter Interactions

The characterization of a compound's interaction with monoamine transporters relies on well-established in vitro assays. These protocols are designed to determine both the binding affinity and the functional inhibition of the transporter.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[7][8] The principle of this assay is the competition between an unlabeled test compound (e.g., Befuraline or BZP) and a radiolabeled ligand that has a known high affinity for the target transporter.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target transporter (NET or SERT) in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer.[9]

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-nisoxetine for NET, [³H]-citalopram for SERT), and varying concentrations of the unlabeled test compound.[9]

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known potent inhibitor).[3]

-

-

Incubation:

-

Incubate the plate at a specific temperature for a set duration to allow the binding to reach equilibrium.[9]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioactivity.[9]

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Workflow of a competitive radioligand binding assay.

Synaptosomal Uptake Inhibition Assays

Synaptosomal uptake assays measure the functional ability of a compound to inhibit the transport of a neurotransmitter into nerve terminals.[10][11][12] Synaptosomes are resealed nerve terminals that contain functional transporters.

Experimental Protocol: Synaptosomal Uptake Inhibition Assay

-

Synaptosome Preparation:

-

Pre-incubation:

-

Pre-incubate the synaptosomes with varying concentrations of the test compound (Befuraline or BZP).[10]

-

-

Uptake Initiation:

-

Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]-norepinephrine or [³H]-serotonin).

-

-

Uptake Termination:

-

After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

-

Quantification:

-

Lyse the synaptosomes and measure the accumulated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the rate of uptake at each concentration of the test compound.

-

Plot the percentage of uptake inhibition against the log concentration of the test compound.

-

Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

-

Workflow of a synaptosomal uptake inhibition assay.

Proposed Mechanism of Action

Based on the available data for its active metabolite, BZP, Befuraline's antidepressant and stimulant effects can be attributed to its modulation of noradrenergic and serotonergic systems. The primary mechanism is likely the inhibition of reuptake and promotion of release of norepinephrine and, to a lesser extent, serotonin. This leads to an accumulation of these neurotransmitters in the synapse, enhancing neurotransmission.

Proposed mechanism of action of Befuraline via its active metabolite BZP.

Conclusion

Befuraline is a psychoactive compound whose effects are primarily mediated by its active metabolite, benzylpiperazine. While direct quantitative binding data for Befuraline at NET and SERT are not prominent in the literature, the foundational hypothesis of its action as a norepinephrine and serotonin reuptake inhibitor remains. The pharmacological activity of BZP, characterized by its potent interaction with NET and to a lesser degree with SERT as both a reuptake inhibitor and a releasing agent, provides a strong basis for understanding the neurochemical effects of Befuraline. Further research employing the standardized in vitro assays described herein would be invaluable to fully elucidate the direct interaction of the parent compound, Befuraline, with these critical monoamine transporters.

References

- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)

- Boksay, I. J., Popendiker, K., Weber, R. O., & Söder, A. (1979). Synthesis and pharmacological activity of befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a new antidepressant compound. Arzneimittel-Forschung, 29(2), 193–204.

-

Wikipedia contributors. (2023, December 27). Benzylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

- Lin, L., & Uhl, G. R. (2003). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press.

- Sitte, H. H., & Freissmuth, M. (2020). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 2139, pp. 1-18). Springer.

-

Bionity.com. (n.d.). Benzylpiperazine. Retrieved January 16, 2026, from [Link]

- Ilic, M., Maier, J., Holy, M., Jaentsch, K., Liechti, M. E., Lubec, G., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683.

-

ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. Retrieved January 16, 2026, from [Link]

- Heikkila, R. E., & Manzino, L. (1983). Rapid determination of dopamine uptake in synaptosomal preparations. Journal of Neuroscience Methods, 9(2), 157-162.

- Eriksen, J., & Gether, U. (2019). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (149), e59929.

- Schrimpf, M. R., Loland, C. J., & Gether, U. (2007). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Molecular Pharmacology, 72(4), 849-858.

- Singh, M. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469.

- Matera, C., Compagnion, A. C., & Schafer, D. P. (2022). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 3(3), 101538.

- Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2005). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Pharmacology Biochemistry and Behavior, 82(2), 377-384.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 16, 2026, from [Link]

-

LITFL. (2022, June 19). Benzylpiperazine. CCC Toxicology. Retrieved January 16, 2026, from [Link]

- Kaur, H., & Nagpal, K. (2016). Benzylpiperazine: "A messy drug". Toxicology and Applied Pharmacology, 302, 1-7.

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved January 16, 2026, from [Link]

- Jones, S. R., & Garris, P. A. (2005). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neuropharmacology, 49(6), 789-801.

- Schetz, J. A. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141.

- Kim, D., & Cheon, S. H. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 26(6), 575–583.

- Sansone, R. A., & Sansone, L. A. (2017). Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia. Journal of Clinical Pharmacy and Therapeutics, 42(6), 776-778.

-

Kim, D., & Cheon, S. H. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 26(6), 575–583. Retrieved from [Link]

Sources

- 1. Synthesis and pharmacological activity of befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a new antidepressant compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 6. litfl.com [litfl.com]

- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 13. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Phosphodiesterase Inhibitory Activity of Befuraline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the phosphodiesterase (PDE) inhibitory activity of befuraline, a psychoactive compound with known antidepressant and stimulant properties. While early pharmacological studies suggest PDE inhibition as a potential mechanism of action for befuraline, detailed characterization of its interaction with specific PDE isozymes is lacking in publicly available literature.[1] This document offers the scientific rationale, a detailed experimental protocol, and a guide to data interpretation for researchers aiming to elucidate this aspect of befuraline's pharmacology.

Introduction: The Rationale for Investigating Befuraline's PDE Inhibitory Activity

Befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine) is a piperazine derivative developed in the 1970s that has demonstrated antidepressant and stimulant effects in preclinical and clinical settings.[2][3][4][5][6] Its primary active metabolite is believed to be benzylpiperazine (BZP), which contributes significantly to its psychoactive profile.[2][7][8] While the modulation of norepinephrine and serotonin uptake is a proposed mechanism, the inhibition of phosphodiesterases has also been suggested as a contributor to its pharmacological effects.[1]

Phosphodiesterases are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers.[9] By regulating the levels of these cyclic nucleotides, PDEs influence a vast array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. The therapeutic potential of PDE inhibitors is well-established, with drugs targeting specific PDE isozymes being used to treat conditions such as chronic obstructive pulmonary disease (COPD), erectile dysfunction, and psoriasis.[9]

Given that many psychiatric and neurological disorders involve dysregulated cyclic nucleotide signaling, the investigation of befuraline's potential as a PDE inhibitor is a scientifically compelling endeavor.[10] A thorough characterization of its inhibitory potency and selectivity against different PDE families could unveil novel therapeutic applications for befuraline or its analogs.

The cAMP and cGMP Signaling Pathways: The Central Role of Phosphodiesterases

To understand the significance of PDE inhibition, it is crucial to appreciate the signaling pathways they regulate. The diagram below illustrates the central role of PDEs in modulating cAMP and cGMP levels.

As depicted, the inhibition of PDEs by a compound like befuraline would lead to an accumulation of intracellular cAMP and/or cGMP, thereby amplifying the downstream signaling cascades mediated by PKA and PKG. This amplification can have profound effects on neuronal function and could be the basis for its antidepressant and stimulant properties.

Experimental Investigation: A Step-by-Step Protocol for a Fluorescence Polarization-Based PDE Inhibition Assay

To quantitatively assess the inhibitory activity of befuraline against a specific PDE isozyme, a robust and sensitive assay is required. The following protocol details a fluorescence polarization (FP) based assay, a widely used method in high-throughput screening for its simplicity and accuracy.[3][11][12]

Principle of the Fluorescence Polarization Assay

The FP assay for PDE inhibition is a competitive binding assay. A fluorescently labeled cAMP or cGMP derivative (tracer) binds to a specific antibody. This large complex tumbles slowly in solution, resulting in a high fluorescence polarization value. When PDE hydrolyzes the unlabeled cAMP or cGMP substrate to its non-cyclic monophosphate form, the tracer is displaced from the antibody, leading to a decrease in the FP signal. An inhibitor of PDE, such as potentially befuraline, will prevent the hydrolysis of the substrate, thus keeping the tracer bound to the antibody and maintaining a high FP signal.

Experimental Workflow

The following diagram outlines the key steps in the fluorescence polarization-based PDE inhibition assay.

Detailed Protocol

Materials and Reagents:

-

Befuraline hydrochloride (or free base)

-

Recombinant human PDE isozymes (e.g., PDE4D, PDE5A, etc.)

-

cAMP or cGMP substrate

-

Fluorescently labeled cAMP or cGMP (tracer)

-

Anti-cAMP or anti-cGMP antibody

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Positive control inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5)

-

384-well black, low-volume assay plates

-

Multichannel pipettes and reagent reservoirs

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of befuraline in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the befuraline stock solution in assay buffer to generate a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

-

-

Assay Plate Preparation:

-

To the wells of a 384-well plate, add 5 µL of the serially diluted befuraline solutions.

-

Include control wells:

-

No inhibitor control (100% activity): 5 µL of assay buffer.

-

Positive control inhibitor: 5 µL of a known inhibitor at a concentration that gives maximal inhibition.

-

No enzyme control (0% activity): 5 µL of assay buffer.

-

-

-

Enzyme Addition:

-

Prepare a working solution of the desired PDE isozyme in assay buffer. The optimal concentration should be determined empirically to achieve a robust assay window.

-

Add 10 µL of the PDE enzyme solution to all wells except the "no enzyme control" wells. To the "no enzyme control" wells, add 10 µL of assay buffer.

-

Mix gently by tapping the plate.

-

-

Reaction Initiation and Incubation:

-

Prepare a working solution of the cAMP or cGMP substrate in assay buffer.

-

Add 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Signal Development:

-

Prepare a detection mix containing the fluorescent tracer and the specific antibody in assay buffer.

-

Add 15 µL of the detection mix to all wells to stop the enzymatic reaction and initiate the competitive binding.

-

Incubate the plate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.

-

-

Fluorescence Polarization Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Data Analysis and Interpretation

The primary output of this assay will be fluorescence polarization values. These values can be used to calculate the percentage of PDE inhibition for each concentration of befuraline.

Calculation of Percent Inhibition:

% Inhibition = 100 x [1 - (FPsample - FP0% activity) / (FP100% activity - FP0% activity)]

Where:

-

FPsample is the fluorescence polarization of the well containing befuraline.

-

FP100% activity is the average fluorescence polarization of the "no inhibitor control" wells.

-

FP0% activity is the average fluorescence polarization of the "no enzyme control" wells.

Determination of IC₅₀:

The calculated percent inhibition values are then plotted against the logarithm of the befuraline concentration. A sigmoidal dose-response curve can be fitted to the data using non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of befuraline required to inhibit 50% of the PDE enzyme's activity.

Data Presentation:

The results of these experiments should be summarized in a clear and concise table.

| PDE Isozyme | Befuraline IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| PDE1A | To be determined | e.g., Vinpocetine |

| PDE2A | To be determined | e.g., EHNA |

| PDE3A | To be determined | e.g., Milrinone |

| PDE4D | To be determined | e.g., Rolipram |

| PDE5A | To be determined | e.g., Sildenafil |

| ... | ... | ... |

Selectivity Profiling:

To understand the therapeutic potential and potential side effects of befuraline, it is crucial to determine its selectivity profile. This is achieved by testing its inhibitory activity against a panel of different PDE isozymes. A compound is considered selective if it exhibits a significantly lower IC₅₀ value for one PDE isozyme compared to others.

Conclusion and Future Directions

This technical guide provides a roadmap for the systematic investigation of the phosphodiesterase inhibitory activity of befuraline. By following the outlined experimental protocol, researchers can generate robust and quantitative data to either confirm or refute the hypothesis that PDE inhibition is a key mechanism of action for this compound.

Should befuraline demonstrate potent and selective inhibition of a particular PDE isozyme, further studies would be warranted. These could include:

-

In-depth kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).

-

Cell-based assays to confirm the functional consequences of PDE inhibition in a more physiological context.

-

In vivo studies in relevant animal models of depression or other neurological disorders to assess the therapeutic potential of befuraline as a PDE inhibitor.

The elucidation of befuraline's molecular targets will not only enhance our understanding of its pharmacology but may also pave the way for the development of novel therapeutics for a range of central nervous system disorders.

References

- Boksay, I. J., Popendiker, K., Weber, R. O., & Söder, A. (1979). Synthesis and pharmacological activity of befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a new antidepressant compound. Arzneimittel-Forschung, 29(2), 193–204.

-

Wikipedia. (n.d.). Befuraline. Retrieved January 16, 2026, from [Link]

-

A Fluorescence Polarization Assay for Cyclic Nucleotide Phosphodiesterases. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

- Castillo-Hernández, M. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neuroscience, 343, 1-11.

- Google Patents. (n.d.). WO2012131411A1 - Method for colorimetric determination of cPNMP specific enzyme activity via coupled enzymatic reactions.

-

Creative BioMart. (n.d.). PDE Activity Colorimetric Assay Kit. Retrieved January 16, 2026, from [Link]

- Zhang, X., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2345.

-

National Center for Biotechnology Information. (n.d.). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. Retrieved January 16, 2026, from [Link]

- Gastpar, M., Gastpar, G., & Gilsdorf, U. (1985). Befuraline, its Safety and Efficacy in Depressed Inpatients.

- Gastpar, M., Gastpar, G., & Gilsdorf, U. (1985). Befuraline, its safety and efficacy in depressed inpatients.

- Clemens, R., & Clemens, U. (1977). [Open study of befuraline (DIV 154) in 64 depressive patients (author's transl)]. Arzneimittel-Forschung, 27(12), 2416-2421.

-

Wikipedia. (n.d.). Benzylpiperazine. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Befuraline. PubChem. Retrieved January 16, 2026, from [Link]

-

World Health Organization. (n.d.). N-Benzylpiperazine. Expert Committee on Drug Dependence Information Repository. Retrieved January 16, 2026, from [Link]

- Salimi, A., et al. (2023). Phosphodiesterase inhibitors in psychiatric disorders. Psychopharmacology, 240(6), 1161-1187.

-

National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved January 16, 2026, from [Link]

-

SciSpace. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. Retrieved January 16, 2026, from [Link]

- Banks, M. L., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Neuropharmacology, 135, 44-51.

-

DrugWise. (n.d.). BZP. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Biosynthesis and Synthetic Biology of Psychoactive Natural Products. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphodiesterase Inhibitors. StatPearls. Retrieved January 16, 2026, from [Link]

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). Molecules, 28(5), 2136.

-

National Center for Biotechnology Information. (n.d.). The phosphodiesterase inhibitor isobutylmethylxanthine attenuates behavioral sensitization to cocaine. Retrieved January 16, 2026, from [Link]

Sources

- 1. Synthesis and pharmacological activity of befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a new antidepressant compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Befuraline - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Befuraline, its safety and efficacy in depressed inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Open study of befuraline (DIV 154) in 64 depressive patients (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 8. medkoo.com [medkoo.com]

- 9. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Phosphodiesterase inhibitors in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

Pharmacological profile of Befuraline's active metabolite benzylpiperazine

An In-Depth Technical Guide to the Pharmacological Profile of Benzylpiperazine, the Active Metabolite of Befuraline

Abstract

Initially investigated as a potential antidepressant under the name Befuraline, the compound N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine was found to exert its primary pharmacological effects through its active metabolite, 1-benzylpiperazine (BZP).[1][2] This guide provides a comprehensive technical overview of the pharmacological profile of BZP, intended for researchers, scientists, and drug development professionals. BZP is a central nervous system stimulant with a complex and multifaceted mechanism of action, primarily modulating monoaminergic systems.[3][4][5] Its profile, characterized by amphetamine-like subjective effects but with lower potency, ultimately led to the discontinuation of befuraline's development and the classification of BZP as a controlled substance in many jurisdictions.[6][7][8] This document delves into the pharmacodynamics, pharmacokinetics, experimental methodologies for its characterization, and toxicological considerations of BZP.

Pharmacodynamic Profile

The pharmacodynamic effects of Benzylpiperazine (BZP) are complex, earning it the label of a "messy drug" due to its broad and varied interactions with multiple neurotransmitter systems.[5][7] Its primary activity is the stimulation of monoamine release, though it also engages directly with several receptor subtypes.

Mechanism of Action: Monoamine Transporter Interaction

BZP's stimulant properties are primarily driven by its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Unlike typical reuptake inhibitors, BZP acts as a transporter substrate, promoting the reverse transport or "release" of neurotransmitters from the presynaptic neuron into the synaptic cleft.[4][9] This mechanism is similar to that of amphetamine.

The potency of BZP as a monoamine releaser is significantly lower than that of dextroamphetamine, requiring approximately ten times the dose to achieve comparable effects.[3][6] Its activity is most pronounced on the dopaminergic and noradrenergic systems, with a considerably weaker effect on serotonin release.[4][6]

Receptor Engagement

Beyond its action on transporters, BZP exhibits affinity for several postsynaptic receptors:

-

Serotonin Receptors : BZP acts as a non-selective agonist at a variety of serotonin receptors.[6] Its interaction with specific subtypes is thought to contribute to its side-effect profile:

-

5-HT₂A Receptor agonism may be responsible for mild hallucinogenic effects reported at high doses.[6]

-

5-HT₂B Receptor activity may explain peripheral side effects such as nausea, given the high expression of this receptor in the gastrointestinal tract.[6]

-

5-HT₃ Receptor binding is linked to the common side effect of headaches.[6]

-

-

Adrenergic Receptors : BZP is an antagonist at the presynaptic α2-adrenoreceptor.[6] This action inhibits the negative feedback loop that normally suppresses norepinephrine release, thereby further increasing synaptic noradrenaline concentrations.[6]

Caption: BZP's interaction with monoamine transporters and the α2-adrenoceptor.

Pharmacokinetic and Metabolic Profile

The biotransformation of BZP is a critical aspect of its pharmacological profile, influencing its duration of action and elimination.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Administration & Half-Life : Following oral administration, BZP has an elimination half-life of approximately 5.5 hours.[6] In human studies, peak plasma concentrations were observed approximately 6.5 hours after dosing.[3]

-

Metabolism : BZP is metabolized extensively in the liver, primarily by the Cytochrome P450 enzyme system (with CYP2D6 suspected as a key contributor) and Catechol-O-methyltransferase (COMT).[3][10]

-

Metabolites : The primary metabolic pathways include aromatic hydroxylation and N-dealkylation. Key metabolites identified in urine include:

-

Excretion : Metabolites are excreted in the urine, with a significant portion appearing as glucuronide and/or sulfate conjugates.[3][11]

Caption: Metabolic pathway from the parent drug Befuraline to BZP and its metabolites.

Summary of Quantitative Pharmacological Data

The following table summarizes key quantitative data that define the pharmacological profile of BZP, with a comparison to d-amphetamine for context.

| Parameter | Benzylpiperazine (BZP) | d-Amphetamine | Reference(s) |

| Monoamine Release (EC₅₀, nM) | |||

| Dopamine (DAT) | 175 | 25 | [6] |

| Norepinephrine (NET) | 62 | 7 | [6] |

| Serotonin (SERT) | 6050 | 1765 | [6] |

| Pharmacokinetics | |||

| Elimination Half-Life (t½) | ~5.5 hours | 9-11 hours | [6] |

| Primary Mechanism | Monoamine Releaser, α2 Antagonist | Monoamine Releaser | [6] |

Experimental Methodologies for Pharmacological Characterization

Characterizing the pharmacological profile of a compound like BZP requires a multi-tiered approach, progressing from in vitro assays to in vivo behavioral models and finally to analytical detection methods.

In Vitro Assays

Protocol 1: Radioligand Binding Assay for Transporter Affinity (Kᵢ)

-

Objective : To determine the binding affinity of BZP for DAT, NET, and SERT.

-

Rationale : This assay quantifies the direct interaction between the test compound and the target transporter protein. A lower Kᵢ value indicates higher binding affinity.

-

Methodology :

-

Preparation : Utilize cell membrane preparations from cells stably expressing human DAT, NET, or SERT.

-

Radioligand Selection : Use a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Incubation : Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of BZP (or a reference compound) in a suitable buffer.

-

Separation : After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis : Calculate the IC₅₀ value (concentration of BZP that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

-

Protocol 2: Synaptosome Neurotransmitter Release Assay (EC₅₀)

-

Objective : To measure the potency and efficacy of BZP in inducing the release of dopamine and serotonin.

-

Rationale : This functional assay directly measures the primary pharmacological action of BZP—neurotransmitter release.

-

Methodology :

-

Synaptosome Preparation : Isolate synaptosomes (resealed nerve terminals) from specific rodent brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

-

Radiolabel Loading : Pre-load the synaptosomes by incubating them with [³H]dopamine or [³H]serotonin.

-

Superfusion : Place the loaded synaptosomes in a superfusion chamber and wash with buffer to establish a stable baseline of neurotransmitter release.

-

Compound Application : Introduce varying concentrations of BZP into the superfusion buffer and collect the superfusate in fractions.

-

Quantification : Measure the radioactivity in each collected fraction using liquid scintillation counting.

-

Data Analysis : Plot the percentage of neurotransmitter release against the BZP concentration to determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal effect).

-

In Vivo Behavioral Assays

Protocol 3: Rodent Locomotor Activity

-

Objective : To assess the stimulant effects of BZP in vivo.

-

Rationale : Dopaminergic and noradrenergic stimulants like BZP typically produce a dose-dependent increase in spontaneous movement (locomotor activity) in rodents.[9]

-

Methodology :

-

Habituation : Place individual mice or rats in open-field arenas equipped with infrared beam grids to track movement. Allow a 30-60 minute habituation period.

-

Administration : Administer BZP (or vehicle control) via intraperitoneal (i.p.) or oral (p.o.) route.

-

Data Collection : Immediately return the animal to the arena and record locomotor activity (e.g., total distance traveled, beam breaks) for 1-2 hours.

-

Analysis : Compare the locomotor activity of BZP-treated groups to the control group to determine if the compound produces significant hyperlocomotion.

-

Analytical Detection in Biological Matrices

-

Objective : To identify and quantify BZP and its metabolites in forensic or clinical samples.

-

Rationale : Robust analytical methods are essential for toxicological screening and pharmacokinetic studies.

-

Methods :

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A standard method for identifying BZP in solid samples and urine. The characteristic mass spectrum of BZP shows key peaks at m/z values of 91 (base peak), 134, 56, 176, and 65.[3][12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers higher sensitivity and specificity, making it the preferred method for quantifying low concentrations of BZP in complex matrices like blood and hair.[13][14]

-

Enzyme-Linked Immunosorbent Assay (ELISA) : Developed for rapid screening of BZP in urine and blood, providing a less resource-intensive alternative to mass spectrometry for initial detection.[15]

-

Caption: A typical experimental workflow for characterizing a novel psychoactive substance.

Toxicological Profile and Adverse Effects

The clinical and toxicological profile of BZP is consistent with its sympathomimetic and central stimulant properties.

-

Sympathomimetic Effects : Increased heart rate, elevated blood pressure, and pupil dilation are commonly reported.[4][6]

-

Central Nervous System Effects : Users often experience euphoria, increased energy, and enhanced sociability.[6] However, adverse effects are frequent and include insomnia, anxiety, agitation, repetitive thought patterns, and mild jaw clenching.[6]

-

Serious Adverse Events : At high doses or in susceptible individuals, BZP can induce more severe toxic effects, including acute psychosis, renal toxicity, and life-threatening seizures.[6][16][17] In vitro studies using human cell lines have also suggested that BZP can induce apoptosis, indicating a potential for neurotoxicity.[18]

Conclusion

Benzylpiperazine (BZP), the principal active metabolite of befuraline, is a pharmacologically complex molecule. Its primary mechanism involves the release of dopamine and norepinephrine via interaction with their respective transporters, supplemented by antagonist activity at α2-adrenoceptors and broad agonism at serotonin receptors. This "messy" profile results in amphetamine-like stimulant effects that are qualitatively similar but quantitatively less potent than classical psychostimulants. The significant potential for adverse effects, including cardiovascular strain and neurotoxicity, combined with its liability for abuse, ultimately rendered it unsuitable for therapeutic development and led to its control as a substance of abuse. The detailed characterization of its pharmacology serves as a crucial reference for forensic toxicology, public health, and the fundamental science of monoaminergic signaling.

References

-

Wikipedia. Benzylpiperazine. [Link]

-

Grokipedia. Benzylpiperazine. [Link]

-

Sim, T. L., et al. (2010). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 12(1), 38-48. [Link]

-

ResearchGate. N-benzylpiperazine has characteristics of a drug of abuse. [Link]

-

García-Vázquez, A., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(9), 1581-1593. [Link]

-

Castillo-Hernández, J. C., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neuropsychobiology, 74(3), 146-155. [Link]

-

Giraldi, P. N., et al. (1976). Synthesis and pharmacological activity of befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a new antidepressant compound. Arzneimittel-Forschung, 26(2), 198-201. [Link]

-

Chemeurope.com. Benzylpiperazine. [Link]

-

Cohen, B. M., & Butler, R. (2009). Review: Benzylpiperazine: a drug of abuse?. Journal of Psychopharmacology, 23(7), 853-857. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. [Link]

-

Blundell, P., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(9), 2639-2649. [Link]

-

World Health Organization. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository. [Link]

-

Bassindale, T., et al. (2011). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Analytical and Bioanalytical Chemistry, 401(6), 2013-2017. [Link]

-

Al-Hasan, M. N., & Glennon, R. A. (2016). Benzylpiperazine: "A messy drug". Journal of the American Pharmacists Association, 56(4), 458-461. [Link]

-

Vorce, S. P., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. [Link]

-

Sá Monteiro, M., et al. (2013). Update on 1-benzylpiperazine (BZP) party pills. Basic & Clinical Pharmacology & Toxicology, 112(6), 377-384. [Link]

-

ResearchGate. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. [Link]

-

Kwiatkowska, D., et al. (2015). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 28(4), 319-327. [Link]

-

SWGDRUG.org. BENZYLPIPERAZINE Monograph. (2005). [Link]

-

Gee, P., et al. (2008). Toxicity from recreational use of 1-benzylpiperazine. Clinical Toxicology, 46(9), 802-807. [Link]

-

Swanson, T., et al. (2014). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. Journal of Psychopharmacology, 28(5), 450-458. [Link]

-

Tsutsumi, H., et al. (2005). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology, 29(4), 249-255. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

ResearchGate. Clandestine synthesis routes for benzylpiperazine salts. [Link]

-

Blundell, P., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(9), 2639-2649. [Link]

Sources

- 1. Synthesis and pharmacological activity of befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a new antidepressant compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 5. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Review: Benzylpiperazine: a drug of abuse? | Semantic Scholar [semanticscholar.org]

- 9. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ikm.org.my [ikm.org.my]

- 13. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. blockscientific.com [blockscientific.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Development and Discovery of Befuraline (DIV-154)

Authored for Drug Development Professionals, Researchers, and Scientists